molecular formula C46H48N2O4S2 B14880790 pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B14880790
M. Wt: 757.0 g/mol
InChI Key: AHUQRGHAKJSUKU-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. One common method is the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another approach involves melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of SARS-CoV-2 Mpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C46H48N2O4S2

Molecular Weight

757.0 g/mol

IUPAC Name

1,4-bis[5-(1-benzofuran-2-yl)thiophen-2-yl]-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C46H48N2O4S2/c1-5-9-15-29(7-3)27-47-43(39-23-21-37(53-39)35-25-31-17-11-13-19-33(31)51-35)41-42(45(47)49)44(48(46(41)50)28-30(8-4)16-10-6-2)40-24-22-38(54-40)36-26-32-18-12-14-20-34(32)52-36/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3

InChI Key

AHUQRGHAKJSUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C4=CC5=CC=CC=C5O4)C1=O)C6=CC=C(S6)C7=CC8=CC=CC=C8O7

Origin of Product

United States

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